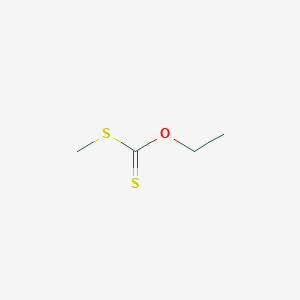
o-Ethyl s-methyl carbonodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Ethyl s-methyl carbonodithioate is a useful research compound. Its molecular formula is C4H8OS2 and its molecular weight is 136.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
o-Ethyl s-methyl carbonodithioate (C4H8OS2) is classified as a dithiocarbonate. Its structure features two sulfur atoms and a carbonate group, which contribute to its reactivity and utility in various chemical reactions. The compound can be synthesized through several methods, including reactions involving xanthates and isocyanides.
1.1. Synthesis of Carbamothioates
One of the primary applications of this compound is in the synthesis of carbamothioates, which are important intermediates in organic synthesis. Research has shown that it can be effectively reacted with benzylamines to produce various carbamothioates with yields ranging from 74% to 94% under optimized conditions .
Table 1: Yields of Carbamothioates from this compound Reactions
| Reaction Type | Yield (%) |
|---|---|
| Reaction with benzylamine | 80-94 |
| Reaction with 4-fluorobenzylamine | 75-83 |
| Reaction with 4-chlorobenzylamine | 74-79 |
1.2. RAFT Polymerization
This compound is also utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the controlled polymerization of non-activated monomers, leading to well-defined polymer architectures . The compound's ability to regulate molecular weight and polydispersity makes it valuable in producing advanced materials.
2.1. Antimicrobial Properties
The compound exhibits notable antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have indicated that derivatives of dithiocarbonates possess antifungal and antibacterial properties, potentially useful in pharmaceuticals .
3.1. Pesticide Development
Research highlights the potential of this compound in synthesizing insecticides and herbicides. Its derivatives have been explored for their effectiveness against various pests while minimizing environmental impact compared to traditional chemical pesticides .
Case Study 1: Synthesis Optimization
In a study aimed at optimizing the synthesis of carbamothioates using this compound, researchers employed sodium hydride as a base in DMF solvent. The results demonstrated that varying the amine substrates significantly influenced yield and product purity, highlighting the compound's versatility in synthetic applications .
Case Study 2: RAFT Polymerization
A series of experiments were conducted to evaluate the performance of this compound as a RAFT agent in polymerizing vinyl monomers. The results indicated successful control over molecular weight and dispersity, affirming its utility in producing functional polymers for biomedical applications .
化学反応の分析
Nucleophilic Substitution Reactions
The dithiocarbonate group in o-Ethyl S-methyl carbonodithioate participates in nucleophilic substitutions, particularly with amines, thiols, and chalcogen-based nucleophiles.
Reaction with Amines
In the presence of sodium hydride (NaH), this compound reacts with primary amines (e.g., benzylamine) to form carbamothioates. For example:
-
Reagents : Benzylamine (5a), NaH, DMF.
-
Mechanism : The reaction proceeds via nucleophilic attack by the amine on the electrophilic sulfur, followed by elimination of the methylthio group. Quantum chemical calculations support a pathway involving hydride-mediated deprotonation and subsequent substitution .
Reaction with Chalcogenyl Halides
This compound reacts with diorganyl disulfides or diselenides in the presence of iodine to form chalcogen-chalcogen bonds.
-
Conditions : Iodine-mediated, room temperature.
-
Example : Reaction with diphenyl disulfide yields products via S–S bond formation .
-
Proposed Pathway :
Condensation Reactions
The compound acts as a precursor in multi-component reactions to generate biologically active derivatives.
Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).
-
Products : Sulfoxides or sulfones via oxidation of sulfur centers.
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Products : Thiols or disulfides, depending on conditions.
Comparative Reaction Yields and Conditions
The table below summarizes key reactions and optimized parameters:
Mechanistic Insights
-
Nucleophilic Substitution : The dithiocarbonate’s sulfur atoms act as electrophilic centers, facilitating attack by amines or thiols. Steric and electronic effects of substituents influence reaction rates .
-
Radical Pathways : Iodine-mediated reactions may involve radical intermediates, though experimental evidence favors ionic mechanisms in most cases .
特性
CAS番号 |
623-54-1 |
|---|---|
分子式 |
C4H8OS2 |
分子量 |
136.2 g/mol |
IUPAC名 |
O-ethyl methylsulfanylmethanethioate |
InChI |
InChI=1S/C4H8OS2/c1-3-5-4(6)7-2/h3H2,1-2H3 |
InChIキー |
ZZHKASLUUFIHKI-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SC |
正規SMILES |
CCOC(=S)SC |
Key on ui other cas no. |
623-54-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















